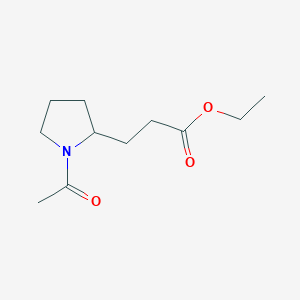
Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate is an organic compound with the molecular formula C11H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate typically involves the reaction of 1-acetylpyrrolidine with ethyl acrylate. The reaction is carried out under nitrogen protection to prevent oxidation. Anhydrous ethanol is used as the solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves silica gel adsorption and recrystallization to achieve high purity .
化学反应分析
Hydrolysis of the Ester Group
The ethyl ester moiety in Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is common in ester derivatives and aligns with purification steps described in , where concentrated hydrochloric acid was used for washing and isolation.
Example Reaction:
Ethyl 3 1 acetylpyrrolidin 2 yl propanoateH2O H+or OH−3−(1−Acetylpyrrolidin 2 yl)propanoic acid+Ethanol
Conditions:
-
Acidic Hydrolysis: Concentrated HCl at 35–40°C (similar to ).
-
Basic Hydrolysis: Aqueous NaOH under reflux.
Catalytic Hydrogenation
The pyrrolidine ring’s acetyl group may undergo hydrogenolysis under catalytic hydrogenation conditions. This is analogous to the Pd/C-catalyzed hydrogenation step in , which reduced an N-oxide intermediate.
Example Reaction:
Ethyl 3 1 acetylpyrrolidin 2 yl propanoateH2/Pd CEthyl 3 pyrrolidin 2 yl propanoate+Acetic Acid
Conditions:
Ring-Opening Reactions
The acetylated pyrrolidine ring could participate in ring-opening reactions under strong acidic or oxidizing conditions. For instance, trifluoromethanesulfonic acid (used in for cyclization) might facilitate such transformations.
Example Reaction:
Ethyl 3 1 acetylpyrrolidin 2 yl propanoateCF3SO3HLinear amine derivatives+Byproducts
Key Factors:
-
Solvent: Anhydrous ethanol or dichloromethane.
Nucleophilic Substitution at the Acetyl Group
The acetyl group on the pyrrolidine nitrogen is susceptible to nucleophilic attack. For example, hydrolysis or aminolysis could yield deacetylated intermediates.
Example Reaction:
Ethyl 3 1 acetylpyrrolidin 2 yl propanoateNH3Ethyl 3 pyrrolidin 2 yl propanoate+Acetamide
Conditions:
-
Ammonia in methanol or ethanol at room temperature.
Recrystallization and Purification
Purification steps from (e.g., washing with petroleum ether/ethyl acetate mixtures) suggest the compound’s solubility profile:
-
High solubility in polar aprotic solvents (e.g., ethyl acetate).
-
Low solubility in nonpolar solvents (e.g., petroleum ether).
Typical Recrystallization Solvents:
| Solvent System | Volume Ratio | Purity Achieved |
|---|---|---|
| Petroleum ether/Ethyl acetate | 5:1 to 10:1 | 99% (HPLC) |
Critical Analysis of Methodology
科学研究应用
Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
相似化合物的比较
Similar Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar structure but contains a pyridine ring instead of a pyrrolidine ring.
Ethyl 3-(furan-2-yl)propanoate: Contains a furan ring instead of a pyrrolidine ring.
Ethyl acetate: A simpler ester with a shorter carbon chain and no heterocyclic ring.
Uniqueness
Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate is unique due to its pyrrolidine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex molecules and potential therapeutic agents .
生物活性
Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C12H17NO3
- Molecular Weight : 225.27 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of ethyl propanoate with an acetylated pyrrolidine derivative. The process can be optimized for yield and purity, with various methods reported in the literature.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies indicate that compounds similar to this compound possess significant antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Cytotoxicity : Preliminary studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology .
The biological activity of this compound may involve interactions with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. For instance, it may act as an inhibitor of certain kinases or proteases that are crucial for tumor growth and survival .
Case Studies and Research Findings
属性
CAS 编号 |
100401-14-7 |
|---|---|
分子式 |
C11H19NO3 |
分子量 |
213.27 g/mol |
IUPAC 名称 |
ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate |
InChI |
InChI=1S/C11H19NO3/c1-3-15-11(14)7-6-10-5-4-8-12(10)9(2)13/h10H,3-8H2,1-2H3 |
InChI 键 |
WBSCWDRZWXIOMB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1CCCN1C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















